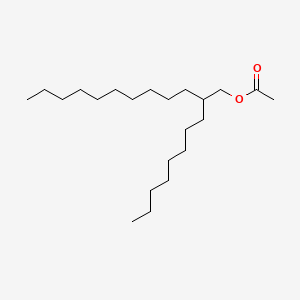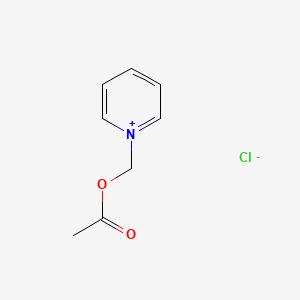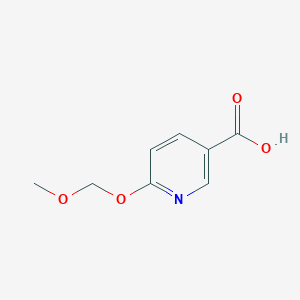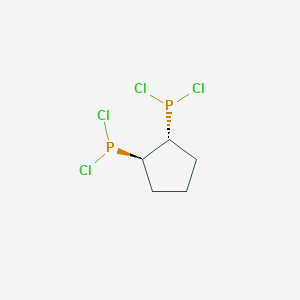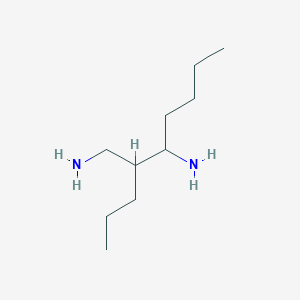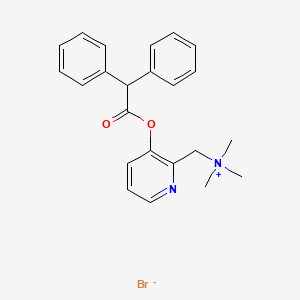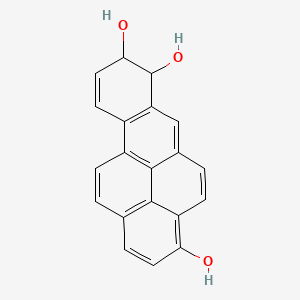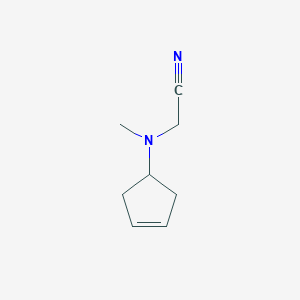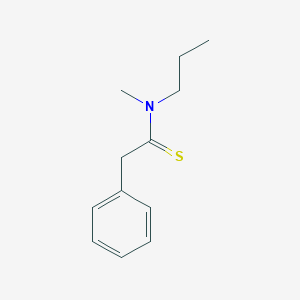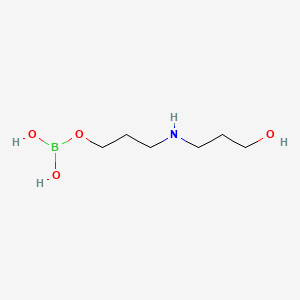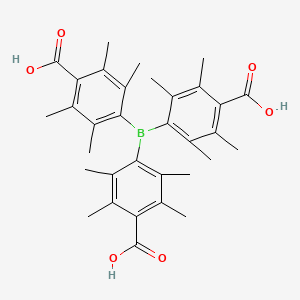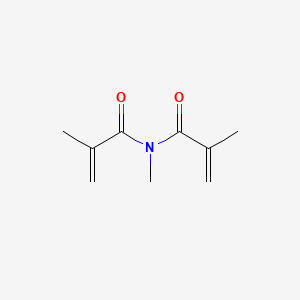
N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide typically involves the reaction of methacrylamide with a suitable methylating agent under controlled conditions. The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the methacrylamide, followed by the addition of a methylating agent like methyl iodide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to ensure high yield and purity, with continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or ammonia.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide is used as a monomer in polymer chemistry for the synthesis of novel polymers with unique properties.
Biology: In biological research, this compound can be used as a probe or reagent in studying enzyme mechanisms and interactions.
Industry: In the industrial sector, it can be used as a building block for the synthesis of various chemicals and materials.
Mechanism of Action
The mechanism by which N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes.
Comparison with Similar Compounds
N-Methylmethacrylamide
N-(2-Methyl-1-oxoallyl)acrylamide
N-(2-Methyl-1-oxoallyl)propionamide
This comprehensive overview provides a detailed understanding of N-Methyl-N-(2-methyl-1-oxoallyl)methacrylamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
7370-84-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
N,2-dimethyl-N-(2-methylprop-2-enoyl)prop-2-enamide |
InChI |
InChI=1S/C9H13NO2/c1-6(2)8(11)10(5)9(12)7(3)4/h1,3H2,2,4-5H3 |
InChI Key |
OCSUTLAGNPKGPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N(C)C(=O)C(=C)C |
Related CAS |
28931-44-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


